molecular formula C23H23N3O2S B2691221 2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide CAS No. 696654-16-7

2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

Cat. No. B2691221
M. Wt: 405.52
InChI Key: UPCUHSDARCVHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C23H23N3O2S and its molecular weight is 405.52. The purity is usually 95%.
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Scientific Research Applications

Antiviral Research

Summary

Imidazo[1,2-a]pyridines have attracted significant interest in medicinal chemistry due to their diverse bioactivity. Researchers have explored their antiviral properties, aiming to develop effective drugs against viral infections. These compounds exhibit promising antiviral activity, making them potential candidates for drug development .

Methods:

  • Synthesis : A solvent- and catalyst-free method has been developed for the synthesis of imidazo[1,2-a]pyridines. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. The method is clean, high-yielding, and environmentally benign .
  • Experimental Procedure : A mixture of 2-aminopyridine and α-bromoketone is placed in a microwave synthesizer and subjected to microwave irradiation. After a short reaction time, the crude product is obtained .

Results:

  • Antiviral Activity : Imidazo[1,2-a]pyridines have demonstrated antiviral properties, making them potential candidates for drug development against viral infections. Further studies are needed to evaluate their efficacy against specific viruses .

Antiulcer Research

Summary

Researchers have investigated the potential of imidazo[1,2-a]pyridines as antiulcer agents. These compounds may help protect the gastric mucosa and prevent ulcer formation.

Methods:

  • Synthesis : Similar to the antiviral research, the same solvent- and catalyst-free method can be employed for the synthesis of imidazo[1,2-a]pyridines with modifications as needed .

Results:

  • Antiulcer Activity : Imidazo[1,2-a]pyridines may exhibit antiulcer properties by protecting the gastric mucosa. Further studies are necessary to validate their efficacy and safety .

Antibacterial Applications

Summary

Researchers have explored the antibacterial potential of imidazo[1,2-a]pyridines. These compounds could serve as novel antibiotics.

Methods:

  • Synthesis : Similar synthetic methods as described earlier can be used to prepare imidazo[1,2-a]pyridines for antibacterial studies .

Results:

  • Antibacterial Activity : Imidazo[1,2-a]pyridines may exhibit antibacterial properties. Their effectiveness against specific bacterial strains needs further investigation .

Anticancer Research

Summary

Imidazo[1,2-a]pyridines have been studied as potential anticancer agents. Their diverse bioactivity makes them interesting candidates for cancer therapy.

Methods:

  • Synthesis : Researchers can use the same synthetic approach to prepare imidazo[1,2-a]pyridines for anticancer studies .

Results:

  • Anticancer Activity : Imidazo[1,2-a]pyridines may inhibit cancer cell growth or induce apoptosis. Their specific mechanisms of action and efficacy against different cancer types require further investigation .

Antifungal Applications

Summary

Researchers have explored the antifungal properties of imidazo[1,2-a]pyridines. These compounds could serve as novel antifungal agents.

Methods:

  • Synthesis : Similar synthetic methods can be employed to prepare imidazo[1,2-a]pyridines for antifungal studies .

Results:

  • Antifungal Activity : Imidazo[1,2-a]pyridines may exhibit antifungal properties. Their effectiveness against specific fungal species warrants further investigation .

Antituberculosis Research

Summary

Imidazo[1,2-a]pyridines have been investigated for their potential as antituberculosis agents. Tuberculosis remains a global health concern, and new drugs are needed.

Methods:

  • Synthesis : Researchers can adapt the same synthetic method to prepare imidazo[1,2-a]pyridines for antituberculosis studies .

Results:

properties

IUPAC Name

2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-15-11-17(3)22(18(4)12-15)29(27,28)25-20-9-5-8-19(13-20)21-14-26-10-6-7-16(2)23(26)24-21/h5-14,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCUHSDARCVHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

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